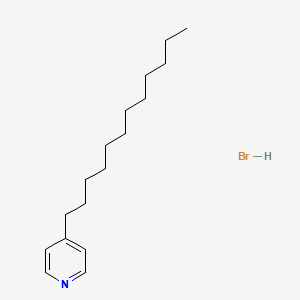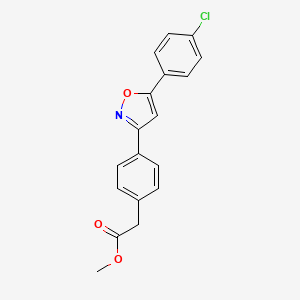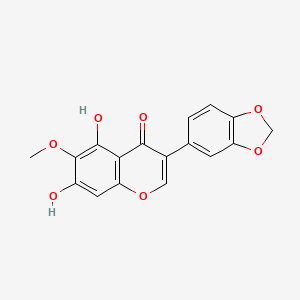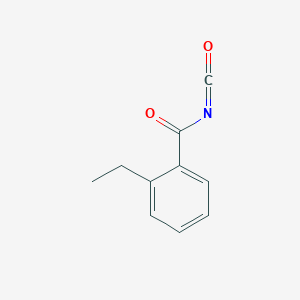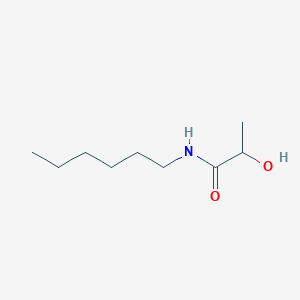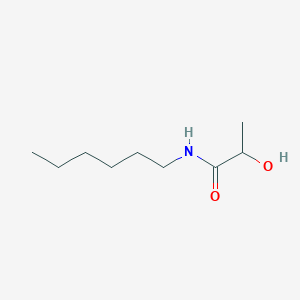![molecular formula C15H16O7 B14432530 [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid CAS No. 79339-17-6](/img/structure/B14432530.png)
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. Its intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring with hydroxyl groups can be synthesized through electrophilic aromatic substitution reactions, where hydroxyl groups are introduced using reagents like phenol and sulfuric acid.
Cyclopentyl Ring Formation: The cyclopentyl ring with a ketone group can be synthesized through cyclization reactions involving appropriate precursors such as cyclopentanone.
Coupling Reactions: The phenyl and cyclopentyl intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the desired compound.
Introduction of Propanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the cyclopentyl ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, while the ketone group in the cyclopentyl ring can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar phenyl ring substitution but lacks the cyclopentyl and propanedioic acid moieties.
Cyclopentanone: Contains the cyclopentyl ring with a ketone group but lacks the phenyl and propanedioic acid moieties.
Malonic acid: Contains the propanedioic acid moiety but lacks the phenyl and cyclopentyl rings.
Uniqueness
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is unique due to its combination of a phenyl ring with hydroxyl groups, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
属性
CAS 编号 |
79339-17-6 |
|---|---|
分子式 |
C15H16O7 |
分子量 |
308.28 g/mol |
IUPAC 名称 |
2-[(2,4-dihydroxyphenyl)-(2-oxocyclopentyl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H16O7/c16-7-4-5-9(11(18)6-7)12(8-2-1-3-10(8)17)13(14(19)20)15(21)22/h4-6,8,12-13,16,18H,1-3H2,(H,19,20)(H,21,22) |
InChI 键 |
LDASNKDNQPFEFD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C1)C(C2=C(C=C(C=C2)O)O)C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


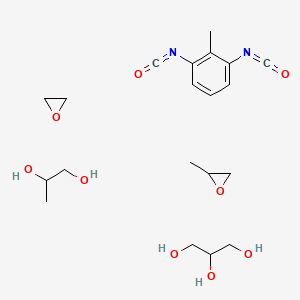

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)


phosphane](/img/structure/B14432490.png)
